Vortioxetine hydrobromide
Descripción general
Descripción
Vortioxetine hydrobromide is an antidepressant used to treat major depressive disorder (MDD). It belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) and works by increasing the activity of a chemical called serotonin in the brain . It is also classified as a serotonin modulator and stimulator (SMS) due to its multimodal mechanism of action towards the serotonin neurotransmitter system .
Synthesis Analysis
A new and improved synthetic route to vortioxetine hydrobromide has been established on a hectogram scale through three simple steps in 63% yield and with 99% purity (HPLC). The key step is the cyclization of the piperazine ring in the final step .
Molecular Structure Analysis
Vortioxetine hydrobromide has a relative molecular mass of 379.4 g/mole . The molecular formula is C18H22N2S .
Chemical Reactions Analysis
A novel stability-indicating method for the assay of vortioxetine (VRT) in bulk and pharmaceutical formulations has been explained. This method includes reversed-phase high performance liquid chromatographic (RP-HPLC) and first derivative spectrophotometric determination .
Physical And Chemical Properties Analysis
Vortioxetine hydrobromide has a molecular weight of 379.36 and is soluble in DMSO at 30 mg/mL .
Aplicaciones Científicas De Investigación
Gastric Cancer Chemoprevention
- Scientific Field: Oncology
- Summary of Application: Vortioxetine hydrobromide has been found to inhibit the growth of gastric cancer cells both in vivo and in vitro by targeting JAK2 and SRC . This discovery is significant as gastric cancer is the fourth leading cause of cancer deaths worldwide .
- Methods of Application: The study used computational docking analysis, pull-down assay, cellular thermal shift assay (CETSA), and in vitro kinase assays to illustrate that vortioxetine hydrobromide directly binds to JAK2 and SRC kinases and inhibits their kinase activities . Non-reducing SDS-PAGE and Western blotting were used to indicate that vortioxetine hydrobromide suppresses STAT3 dimerization and nuclear translocation activity .
- Results: Vortioxetine hydrobromide was found to inhibit cell proliferation dependent on JAK2 and SRC and suppress the growth of gastric cancer PDX model in vivo . These results highlight that vortioxetine hydrobromide has potential application in the chemoprevention of gastric cancer .
Antidepressant Effect
- Scientific Field: Psychiatry
- Summary of Application: Vortioxetine hydrobromide is known for its antidepressant effect. It enhances serotonin levels in the central nervous system by reducing the reuptake of serotonin .
- Methods of Application: A novel stability-indicating method for determining the antidepressant effect of vortioxetine in a pharmaceutical formulation was developed using RP-HPLC . The maximum absorption wavelength of VRT is 225.0 nm, hence, 225.0 nm was studied as the detection wavelength and column at 50°C temperature .
- Results: The HPLC method was found to be linear in the concentration ranges of 10.0-70.0 μg mL −1 with the coefficient value R2 of 0.9998, and the mean recovery value was 100.7% . Further stability studies were done through exposure of the analyte solutions to various stress conditions: acid, alkali hydrolysis, chemical oxidation, and exposure to UV radiation .
Treatment of Major Depressive Disorder
- Scientific Field: Psychiatry
- Summary of Application: Vortioxetine hydrobromide is an antidepressant medication indicated for the treatment of major depressive disorder (MDD) . Its effectiveness is similar to other antidepressants .
- Methods of Application: Vortioxetine binds with high affinity to the serotonin transporter and its antidepressant effects are considered to be secondary to enhancing serotonin in the central nervous system by way of inhibition of reuptake .
- Results: Providers may consider 5 mg per day for patients who cannot tolerate higher doses. VRT can be stopped abruptly, but a reduction to 10 mg per day is recommended for patients taking 15 mg or more per day for a week before complete .
Stability-Indicating Method for Determination
- Scientific Field: Pharmaceutical Sciences
- Summary of Application: A novel stability-indicating method for determining the antidepressant effect of vortioxetine in a pharmaceutical formulation was developed .
- Methods of Application: Optimal separation and determination of VRT were achieved with a Waters Symmetry C 18, (100 × 4.6 mm, 3.5 μm) analytical column using a mobile phase consisting of methanol:0.05 M potassium dihydrogen phosphate (pH:3.0 ± 0.05) (30:70, v/v) in isocratic mode with flow rate of 1.3 mL min −1 .
- Results: The HPLC method was found to be linear in the concentration ranges of 10.0-70.0 μg mL −1 with the coefficient value R2 of 0.9998, and the mean recovery value was 100.7% . Further stability studies were done through exposure of the analyte solutions to various stress conditions: acid, alkali hydrolysis, chemical oxidation, and exposure to UV radiation .
In Vivo Psychotropic Efficacy
- Scientific Field: Psychopharmacology
- Summary of Application: Vortioxetine exhibits in vivo psychotropic efficacy by exerting antagonist activity against 5-HT-1D/3A/7, agonist activity on 5-HT1A, partial agonist activity on 5-HT1B, as well as potent SERT inhibitory activity .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that these effects were observed through in vivo studies involving animal models .
- Results: The results of these studies demonstrate that Vortioxetine has a complex pharmacological profile, interacting with multiple serotonin receptors and transporters, which may contribute to its therapeutic effects .
Treatment Dosage for Major Depressive Disorder
- Scientific Field: Psychiatry
- Summary of Application: Vortioxetine is indicated for the treatment of major depressive disorder (MDD) in adults .
- Methods of Application: The recommended starting dose is 10 mg administered orally once daily without regard to meals. Dosage should then be increased to 20 mg/day, as tolerated .
- Results: The specific results or outcomes of this treatment regimen are not detailed in the source, but it is likely that this dosage recommendation is based on clinical trials and studies .
Safety And Hazards
Vortioxetine hydrobromide can be harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Research is being conducted to improve the stability of vortioxetine hydrobromide under stress conditions. One such study has explored the use of vortioxetine liposomes as a novel alternative to improve drug stability . Another study has focused on the solubility of vortioxetine based on X-ray crystallography .
Propiedades
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRUFUIHGGOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027850 | |
Record name | Vortioxetine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vortioxetine hydrobromide | |
CAS RN |
960203-27-4 | |
Record name | Vortioxetine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960203-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vortioxetine hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vortioxetine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VORTIOXETINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.